(6E)-dodec-6-enal
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Overview
Description
(6E)-Dodec-6-enal is an organic compound belonging to the class of aldehydes. It is characterized by a twelve-carbon chain with a double bond at the sixth position from the aldehyde group, specifically in the E-configuration. This compound is known for its distinctive odor, often described as citrusy or floral, making it a valuable component in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (6E)-Dodec-6-enal can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene, followed by selective oxidation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-dodecene using a catalyst such as rhodium or cobalt complexes. The resulting aldehyde is then subjected to oxidation under controlled conditions to yield this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, dodec-6-enoic acid. This reaction typically requires oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, (6E)-dodec-6-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products:
Oxidation: Dodec-6-enoic acid.
Reduction: (6E)-Dodec-6-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6E)-Dodec-6-enal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is widely used in the fragrance and flavor industries due to its pleasant odor. It is also used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6E)-dodec-6-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its biological activities, where it can interact with proteins and enzymes, potentially inhibiting their functions. The compound’s ability to undergo oxidation and reduction also plays a role in its mechanism of action, as these reactions can modulate its biological activity.
Comparison with Similar Compounds
(6Z)-Dodec-6-enal: The Z-isomer of (6E)-dodec-6-enal, differing in the configuration of the double bond.
Dodecanal: A saturated aldehyde with a twelve-carbon chain, lacking the double bond present in this compound.
(6E)-Dodec-6-enol: The corresponding alcohol of this compound, formed through reduction.
Uniqueness: this compound is unique due to its specific E-configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions, combined with its pleasant odor, makes it a valuable compound in multiple fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
174155-49-8 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-dodec-6-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,12H,2-5,8-11H2,1H3/b7-6+ |
InChI Key |
RKSXBPZEKYUCII-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/CCCCC=O |
Canonical SMILES |
CCCCCC=CCCCCC=O |
Purity |
95 |
Origin of Product |
United States |
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